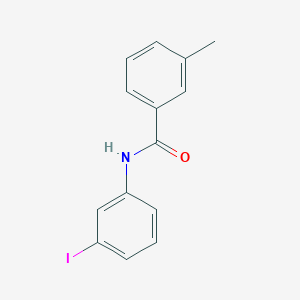
N-(3-iodophenyl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-iodophenyl)-3-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom attached to the phenyl ring and a methyl group attached to the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-iodophenyl)-3-methylbenzamide can be achieved through several methods. One common approach involves the reaction of 3-iodoaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-iodophenyl)-3-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like halogens or sulfonyl chlorides. Conditions typically involve the use of a base and an organic solvent.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(3-iodophenyl)-3-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or liquid crystals.
Biological Studies: The compound can be used in biological assays to study its effects on various biological targets.
Mechanism of Action
The mechanism of action of N-(3-iodophenyl)-3-methylbenzamide involves its interaction with specific molecular targets. The iodine atom and the benzamide moiety can interact with enzymes, receptors, or other proteins, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-iodophenyl)-3-methylbenzamide
- N-(4-iodophenyl)-3-methylbenzamide
- N-(3-iodophenyl)-2-methylbenzamide
Uniqueness
N-(3-iodophenyl)-3-methylbenzamide is unique due to the specific position of the iodine atom on the phenyl ring and the methyl group on the benzamide moiety. This unique structure can influence its reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C14H12INO |
|---|---|
Molecular Weight |
337.15 g/mol |
IUPAC Name |
N-(3-iodophenyl)-3-methylbenzamide |
InChI |
InChI=1S/C14H12INO/c1-10-4-2-5-11(8-10)14(17)16-13-7-3-6-12(15)9-13/h2-9H,1H3,(H,16,17) |
InChI Key |
LAPZIDADZWBLKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


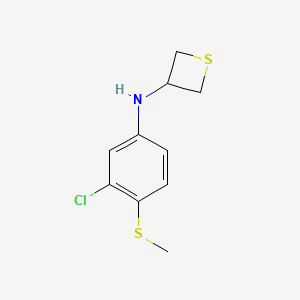
![Rel-(1S,2S,6R)-bicyclo[4.1.0]heptan-2-amine](/img/structure/B13335289.png)
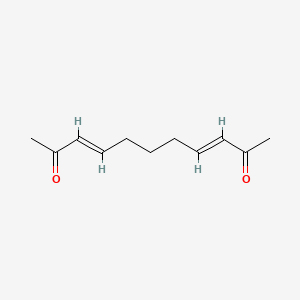
![1-[(6-Chloro-3-pyridyl)methyl]cyclobutanamine](/img/structure/B13335309.png)
![N-[(4-methylmorpholin-2-yl)methyl]cyclobutanamine](/img/structure/B13335316.png)
![(R)-3-(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B13335325.png)
![6-[(Methoxycarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B13335336.png)
![8-Methyl-8-phosphabicyclo[3.2.1]octan-3-one 8-oxide](/img/structure/B13335339.png)
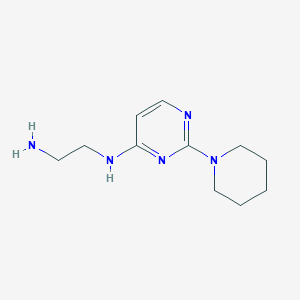
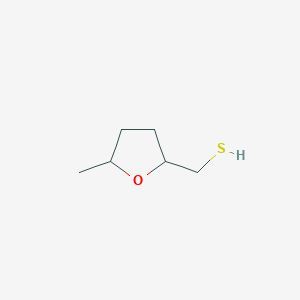
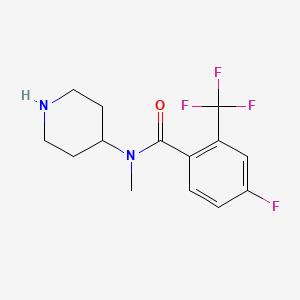
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]thian-3-amine](/img/structure/B13335358.png)
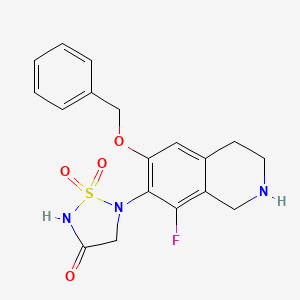
![2-[1-(4-Nitrobenzenesulfonyl)-2,3-dihydro-1H-indol-3-yl]ethan-1-amine](/img/structure/B13335367.png)
